molecular formula C12H18N2O4 B7785540 methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate

methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B7785540
M. Wt: 254.28 g/mol
InChI Key: SVTYDCGGYVAPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate (CAS: 1367970-88-4) is a pyrazole-based ester derivative characterized by a 4-ethoxy-4-oxobutyl side chain at the N1 position and a methyl group at the C5 position. Its discontinuation as a commercial building block (CymitQuimica) suggests specialized applications or challenges in scalability .

The pyrazole core is a versatile scaffold due to its ability to participate in hydrogen bonding and π-π interactions, making it valuable in drug design. The ethoxy-oxobutyl chain may enhance solubility or serve as a functional handle for further derivatization.

Properties

IUPAC Name

methyl 1-(4-ethoxy-4-oxobutyl)-5-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-4-18-11(15)6-5-7-14-9(2)8-10(13-14)12(16)17-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTYDCGGYVAPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=CC(=N1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets and pathways . It may inhibit or activate enzymes, receptors, or other proteins, leading to its biological and pharmaceutical activities.

Comparison with Similar Compounds

Structural Analogs

Structurally related compounds share the pyrazole-carboxylate core but differ in substituents and side chains. Key analogs include:

Compound Name Substituents Key Features References
Target Compound N1: 4-ethoxy-4-oxobutyl; C5: methyl Discontinued intermediate; ester functionalities
Ethyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate N1: hydroxymethyl; C5: methyl Cytotoxic activity (IC₅₀: 8.5–9.3 µM vs. LoVo cancer cells)
Methyl 1-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (Compound 5) Pyrrole core; C4: benzyloxy-phenyl Synthesized via AlCl₃-mediated alkylation (79% yield)
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate N1: 4-methylphenyl; C4: phenylsulfonyl Evaluated for biological potential (antimicrobial/anticancer)
Ethyl 1-(((4-acetylphenyl)...pyrazole-3-carboxylate N1: acetylphenyl-aminomethyl Corrosion inhibitor for mild steel in H₂SO₄

Key Observations :

  • Bioactivity: Ethyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate exhibits cytotoxicity, suggesting that minor structural changes (e.g., hydroxymethyl vs. ethoxy-oxobutyl) significantly alter biological activity .
  • Core Heterocycle : Replacing pyrazole with pyrrole (Compound 5) modifies electronic properties and synthetic routes, as seen in AlCl₃-mediated reactions .
  • Substituent Effects : Bulky groups (e.g., phenylsulfonyl in ) may hinder solubility but enhance target specificity.

Key Observations :

  • Ester Flexibility : The ethoxy-oxobutyl chain in the target compound may require multi-step synthesis, whereas simpler esters (e.g., methyl or ethyl) are more straightforward .
  • Catalysts : Lewis acids like AlCl₃ are critical for electrophilic substitutions in pyrrole/pyrazole systems .

Key Observations :

  • Diverse Applications : Pyrazole-carboxylates span drug discovery (cytotoxicity ) and materials science (corrosion inhibition ).
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (e.g., sulfonyl ) or hydrophilic chains (e.g., hydroxymethyl ) correlates with enhanced bioactivity.

Biological Activity

Methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H16N2O4. The synthesis typically involves several key steps:

  • Formation of the Pyrazole Ring : The reaction of ethyl acetoacetate with hydrazine hydrate forms the pyrazole ring.
  • Introduction of the Ethoxy Group : This is achieved through a reaction with ethyl 4-bromobutyrate under basic conditions.
  • Esterification : The final step involves esterification with methanol to yield the desired compound.

These synthetic routes can be optimized for industrial production using continuous flow reactors and high-throughput screening methods to enhance yield and efficiency .

This compound exhibits its biological activity primarily through enzyme inhibition. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, contributing to its anticancer properties .

Pharmacological Effects

Research indicates that this compound has several notable pharmacological effects:

  • Anticancer Activity : Studies have shown that it can induce multipolar spindle formation in cancer cells, leading to aberrant cell division and cell death .
  • Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation through enzyme inhibition .
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, making it a candidate for further development in this area .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated inhibitory effects on HSET (KIFC1) in cancer cells, leading to increased multipolarity .
Study 2Explored the compound's potential as an anti-inflammatory agent through enzyme inhibition mechanisms .
Study 3Investigated antimicrobial properties against various pathogens, showing promising results .

Comparison with Similar Compounds

This compound can be compared with other pyrazole derivatives:

CompoundUnique Features
Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoateDifferent substitution pattern on the pyrazole ring, affecting biological activity.
Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylateEthyl ester analogue with distinct chemical properties.

Preparation Methods

Base-Mediated Alkylation

A key procedure involves using cesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) to facilitate the alkylation of ethyl 1H-pyrazole-3-carboxylate derivatives. For example, ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate was synthesized by reacting ethyl 1H-pyrazole-3-carboxylate with 2-chloroacetonitrile in the presence of Cs₂CO₃ at 25°C for 16 hours. Adapting this method, the target compound can be obtained by substituting 2-chloroacetonitrile with 4-ethoxy-4-oxobutyl bromide or chloride.

Reaction Conditions:

  • Solvent: DMF or acetonitrile

  • Base: Cs₂CO₃ or K₂CO₃

  • Temperature: 25–60°C

  • Time: 12–24 hours

Yield Optimization:

  • Excess alkylating agent (1.5–2.0 equivalents) improves conversion.

  • Polar aprotic solvents enhance nucleophilicity of the pyrazole nitrogen.

Esterification via Acid Chloride Intermediates

Esterification of pyrazole carboxylic acids is a critical step in synthesizing the target compound. This method involves converting the carboxylic acid to its acid chloride, followed by reaction with methanol.

Thionyl Chloride-Mediated Esterification

A validated approach involves treating 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with methanol yields the methyl ester. For instance, ethyl pyrazole-4-carboxylate was synthesized by refluxing pyrazole-4-carboxylic acid with SOCl₂ in ethanol.

Typical Procedure:

  • Dissolve 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in methanol.

  • Add SOCl₂ (1.2 equiv) dropwise at 0°C.

  • Stir at room temperature for 3–5 hours.

  • Concentrate under reduced pressure and purify via column chromatography.

Key Data:

ParameterValue
Yield70–85%
Purity (HPLC)>95%
Reaction Scale1 mmol–1 mol

Multi-Step Synthesis from Furan-2,3-dione

A more elaborate route involves constructing the pyrazole ring from a furan-2,3-dione precursor. This method, detailed by Yildirim and Kandemirli, combines cyclization with phenylhydrazine followed by sequential functionalization.

Cyclization and Functionalization

  • Cyclization: React furan-2,3-dione with methylhydrazine to form 5-methyl-1H-pyrazole-3-carboxylic acid.

  • Alkylation: Introduce the 4-ethoxy-4-oxobutyl group using 1-bromo-4-ethoxy-4-oxobutane in the presence of NaH.

  • Esterification: Convert the carboxylic acid to the methyl ester using SOCl₂ and methanol.

Mechanistic Insights:

  • The cyclization step proceeds via nucleophilic attack of hydrazine on the carbonyl groups of the furan dione.

  • Alkylation occurs via an SN2 mechanism, favored by polar aprotic solvents like DMF.

Optimization Strategies for Industrial-Scale Production

Solvent and Temperature Effects

  • Solvent Choice: DMF and acetonitrile provide higher yields (>80%) compared to THF or dichloromethane.

  • Temperature Control: Maintaining temperatures below 60°C prevents decomposition of the ester groups.

Catalytic Approaches

Recent patents describe using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation, reducing reaction times to 6–8 hours.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
N-Alkylation75–9095–99HighModerate
Acid Chloride70–8590–95MediumLow
Furan Dione50–6585–90LowHigh

Key Findings:

  • N-Alkylation offers the best balance of yield and scalability for industrial applications.

  • Acid chloride routes are cost-prohibitive due to SOCl₂ handling requirements .

Q & A

Basic: What are the standard synthetic routes for methyl 1-(4-ethoxy-4-oxobutyl)-5-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via multi-step routes involving:

  • Step 1: Condensation of ethyl 4,4-diethoxy-3-oxobutanoate with a hydrazine derivative to form the pyrazole core .
  • Step 2: Alkylation of the pyrazole nitrogen using 4-ethoxy-4-oxobutyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF .
    Optimization Tips:
  • Use anhydrous conditions to avoid hydrolysis of the ester groups.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Basic: How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR: Identify proton environments (e.g., methyl groups at δ ~2.5 ppm, ester carbonyls at δ ~165-170 ppm) .
  • IR Spectroscopy: Confirm ester C=O stretches (~1740 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry: Validate molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Step 1: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Step 2: Perform X-ray crystallography to resolve ambiguities (e.g., confirming substituent positions on the pyrazole ring) .
  • Step 3: Re-examine reaction conditions for potential regioisomers or tautomeric forms .

Advanced: What strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer:

  • Strategy 1: Modify the 4-ethoxy-4-oxobutyl chain via nucleophilic substitution (e.g., replacing ethoxy with amino groups) .
  • Strategy 2: Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the pyrazole 5-position to modulate electronic effects .
  • Validation: Screen derivatives using in vitro assays (e.g., antimicrobial or anti-inflammatory activity) .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Methodological Answer:

  • Challenge: Co-elution of byproducts due to similar polarity.
  • Solution: Use gradient elution in column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .
  • Validation: Purity >95% confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites .
  • Step 2: Simulate reaction pathways (e.g., hydrolysis of the ethoxy group) using transition-state modeling .
  • Application: Predict stability under physiological conditions for drug development .

Basic: What solvents are optimal for improving solubility in biological assays?

Methodological Answer:

  • Polar Solvents: DMSO or DMF for stock solutions (ensure <1% v/v to avoid cytotoxicity) .
  • Aqueous Buffers: Use co-solvents like PEG-400 or cyclodextrin for in vitro studies .
  • Validation: Confirm solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced: What mechanistic studies elucidate the compound’s role in Suzuki coupling reactions?

Methodological Answer:

  • Step 1: Conduct kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh₃)₄) to determine rate laws .
  • Step 2: Use deuterated analogs to track H/D exchange at reactive sites (e.g., pyrazole C-H bonds) .
  • Outcome: Identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Advanced: How can structure-activity relationship (SAR) studies guide medicinal chemistry efforts?

Methodological Answer:

  • Approach 1: Synthesize analogs with varying ester chains (e.g., methyl vs. ethyl) and compare bioactivity .
  • Approach 2: Correlate logP values (via HPLC retention times) with membrane permeability .
  • Case Study: Replace the 4-ethoxy group with a carboxamide to enhance hydrogen-bonding potential .

Basic: What stability data are available for this compound under different storage conditions?

Methodological Answer:

  • Current Data: Limited stability studies; preliminary data suggest degradation via ester hydrolysis in humid environments .
  • Recommendations: Store at -20°C under argon with desiccants. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.